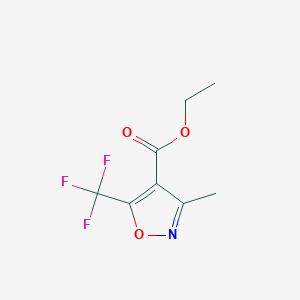
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione, commonly referred to as EDBT, is a heterocyclic compound that has been studied for its potential applications in scientific research. EDBT has a unique structure that contains both a benzothiadiazine ring and a thione ring, and is synthesized from ethyl benzene and ethyl acetoacetate. This compound has been investigated for its ability to act as a catalyst in various chemical reactions, as well as its potential use in drug development.
科学研究应用
EDBT has been studied for its potential applications in scientific research. It has been investigated for its ability to act as a catalyst in various chemical reactions, including the synthesis of organic compounds and the formation of new chemical bonds. Additionally, EDBT has been studied for its potential use in drug development. It has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory agent. Additionally, EDBT has been investigated for its potential in the treatment of neurological disorders, such as Alzheimer’s disease.
作用机制
The mechanism of action of EDBT is not fully understood. However, it is thought that the benzothiadiazine ring of EDBT is able to interact with various proteins and enzymes in the body, leading to changes in the biochemical and physiological processes of the body. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in the activity of those receptors.
Biochemical and Physiological Effects
EDBT has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity. Additionally, EDBT has been shown to interact with various receptors in the body, leading to changes in their activity. These changes can lead to changes in the body’s biochemical and physiological processes.
实验室实验的优点和局限性
The use of EDBT in laboratory experiments has a number of advantages. It is a highly efficient and cost-effective way to synthesize organic compounds and form new chemical bonds. Additionally, EDBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of EDBT in laboratory experiments. EDBT is highly toxic and should be handled with care. Additionally, EDBT is a relatively new compound and the full range of its potential applications is still being investigated.
未来方向
As EDBT is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further investigate the mechanism of action of EDBT and its potential applications in drug development. Additionally, further research could be done to investigate the potential of EDBT as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be done to investigate the potential of EDBT as a catalyst in various chemical reactions. Finally, further research could be done to investigate the potential of EDBT as an antioxidant, as well as its potential use in the treatment of inflammation.
合成方法
EDBT is synthesized from ethyl benzene and ethyl acetoacetate through a condensation reaction. The reaction is catalyzed by sulfuric acid and involves the formation of an intermediate product, ethyl benzothiazol-2-yl ketone. This intermediate product is then further reacted with ethyl acetoacetate to form EDBT. This reaction is highly efficient and yields a high yield of EDBT.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves the condensation of 2-aminobenzenesulfonamide with ethyl acetoacetate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminobenzenesulfonamide", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenesulfonamide in ethanol and add ethyl acetoacetate and sodium ethoxide. Heat the mixture under reflux for several hours to allow for the condensation reaction to occur.", "Step 2: Cool the reaction mixture and add sulfuric acid to acidify the solution. This will cause the intermediate product to cyclize and form a 1,2,4-benzothiadiazine-1,1-dioxide derivative.", "Step 3: Oxidize the 1,2,4-benzothiadiazine-1,1-dioxide derivative using hydrogen peroxide to form the final product, 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione." ] } | |
CAS 编号 |
616224-75-0 |
产品名称 |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
分子式 |
C9H10N2O3S |
分子量 |
226.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



